molecular formula C16H11F3N4O2 B2715441 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-96-0

1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B2715441
CAS RN: 324008-96-0
M. Wt: 348.285
InChI Key: SNYRWFKLEFTEER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its linear formula, C14H10F3N3O3 . This indicates that the molecule is composed of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms. The exact spatial arrangement of these atoms would require more detailed information or computational modeling to determine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Research focuses on developing new synthetic routes for pyrazole derivatives, including Schiff bases containing azo groups and their spectroscopic investigations. These compounds are characterized using various spectroscopic techniques, and their structural analyses are supported by theoretical calculations, highlighting their potential in materials science and chemical synthesis (Özkınalı et al., 2018).
  • Energetic Materials : The study of nitroazole derivatives, including their amination, provides insights into their structural and energetic properties. These properties are crucial for the design of next-generation energetic materials, demonstrating the application in developing more efficient and stable explosives (Zhao et al., 2014).

Chemical Reactivity and Applications

  • Reactivity Studies : Investigations into the reactivity of trinitropyrazole derivatives under various conditions reveal their potential for nucleophilic substitution reactions. These reactions are significant for the synthesis of dinitropyrazoles, showing applications in materials science and synthesis of novel compounds (Dalinger et al., 2013).
  • Herbicidal Activity : Pyrazole derivatives, specifically those modified with a trifluoromethyl group, have been identified as potent herbicides. The study of their quantitative structure-activity relationships (QSAR) extends to understanding the impact of molecular modifications on herbicidal efficacy, illustrating the agricultural applications of these compounds (Clark, 1996).

Biological Activity

  • Antitumor, Antifungal, and Antibacterial Properties : The synthesis and characterization of pyrazole derivatives highlight their significant biological activities. Studies have identified specific pharmacophore sites responsible for antitumor, antifungal, and antibacterial effects, contributing to the pharmaceutical applications of these compounds (Titi et al., 2020).
  • Multiple Biological Activities : Research on trifluoromethyl-containing pyrazole derivatives has revealed their diverse biological activities, including tuberculostatic, antibacterial, antimycotic, antioxidant, cytotoxic, analgesic, and anti-inflammatory properties. These findings underscore the potential of pyrazole derivatives in drug development and therapeutic applications (Burgart et al., 2020).

properties

IUPAC Name

2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-4-1-3-10(7-11)14-9-21-22(15(14)20)12-5-2-6-13(8-12)23(24)25/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRWFKLEFTEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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